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Compound of Interest

Compound Name: 3-Hydroxy-1-methylpiperidine

Cat. No.: B1294512

An In-depth Technical Guide to the Solubility of 3-Hydroxy-1-methylpiperidine in Organic
Solvents

Abstract

3-Hydroxy-1-methylpiperidine (CAS: 3554-74-3) is a pivotal heterocyclic building block in
modern medicinal chemistry and organic synthesis, notably as a reactant for creating pyridine
derivatives as CDKS5 inhibitors and ligands for nicotinic acetylcholine receptors.[1][2] Its
solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, and
formulation development. This guide provides a comprehensive analysis of the solubility of 3-
Hydroxy-1-methylpiperidine, grounded in its physicochemical properties. We bridge the gap
between theoretical prediction and practical application by outlining a robust experimental
protocol for quantitative solubility determination, enabling researchers to generate reliable data
tailored to their specific solvent systems.

Physicochemical Characterization: The Foundation
of Solubility

To understand the solubility behavior of 3-Hydroxy-1-methylpiperidine, we must first dissect
its molecular structure and inherent properties. The molecule, with a molecular weight of
115.17 g/mol , is a tertiary amine featuring a piperidine ring.[3] Its structure incorporates both
polar and non-polar characteristics, which are the primary determinants of its interaction with
various solvents.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1294512?utm_src=pdf-interest
https://www.benchchem.com/product/b1294512?utm_src=pdf-body
https://www.benchchem.com/product/b1294512?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7340664.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7340664.htm
https://www.benchchem.com/product/b1294512?utm_src=pdf-body
https://www.benchchem.com/product/b1294512?utm_src=pdf-body
https://www.benchchem.com/product/b1294512?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-1-methylpiperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Structural Features:

e Hydroxyl Group (-OH): Located at the 3-position, this group is a potent hydrogen bond donor
and acceptor. This feature strongly suggests favorable interactions with polar protic solvents.

o Tertiary Amine (N-CHs): The nitrogen atom possesses a lone pair of electrons, making it a
hydrogen bond acceptor. Its basic nature (predicted pKa of 14.95) implies that its solubility
can be significantly altered in acidic conditions through salt formation.[4]

» Piperidine Ring: This saturated heterocyclic ring forms the non-polar backbone of the
molecule, contributing to its potential solubility in less polar organic solvents.

The molecule's density is approximately 0.999 g/mL at 25°C, and it is a combustible liquid with
a flash point of 70°C.[1][2] This combination of a polar hydroxyl group and a basic amine on a
relatively small, non-polar ring structure results in a nuanced solubility profile.

Property Value Source(s)
CAS Number 3554-74-3 [3][5]
Molecular Formula CeH13NO [3114]
Molecular Weight 115.17 g/mol [3]

Density 0.999 g/mL at 25°C [1][2][6]
Boiling Point 76-78 °C @ 11 mmHg [1][2][6]
Flash Point 70 °C (158 °F) [4][7]
Predicted pKa 14.95 + 0.20 [4]

Theoretical and Observed Solubility Profile

The principle of "like dissolves like" provides a predictive framework for solubility. The dual
functionality of 3-Hydroxy-1-methylpiperidine—its ability to form hydrogen bonds via the
hydroxyl group and interact through dipole-dipole forces—governs its behavior across the
solvent spectrum.
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» Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is confirmed to be fully
miscible in water.[1][2][6][7] This is a direct consequence of strong hydrogen bonding
between the hydroxyl group and water molecules. High solubility is also predicted in other
protic solvents like methanol and ethanol. However, for a related chiral compound, (R)-3-
Hydroxy-1-methyl-piperidine, solubility is described as "sparingly” in methanol and "slightly"
in ethanol, suggesting that while favorable, miscibility is not guaranteed in all alcohols.[8]

e Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): These solvents cannot donate
hydrogen bonds but can accept them and engage in dipole-dipole interactions. Given the
molecule's polarity, moderate to high solubility is expected in solvents like acetone, N,N-
Dimethylformamide (DMF), and acetonitrile.

» Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar piperidine backbone allows for
some interaction with non-polar solvents. However, the dominant polar hydroxyl and amine
groups will likely limit solubility in highly non-polar media like hexane. Solubility in aromatic
solvents like toluene may be slightly more favorable due to potential pi-stacking interactions,
but is still expected to be low.

The following table summarizes the predicted and qualitatively reported solubility.
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Solvent Class

Example Solvent

Predicted Solubility

Rationale /
Reported Data

Strong H-bonding.

Polar Protic Water Fully Miscible Confirmed to be fully
miscible.[1][2][6][7]
Strong H-bonding. A
Methanol High / Sparingly related enantiomer is
sparingly soluble.[8]
Strong H-bonding. A
Ethanol High / Slightly related enantiomer is
slightly soluble.[8]
Dipole-dipole
Polar Aprotic Acetone Moderate to High interactions and H-
bond accepting.
o Dipole-dipole
Acetonitrile Moderate ) )
interactions.
Dominated by polar
Non-Polar Toluene Low to Moderate groups; some non-
polar character.
Mismatch in polarity;
strong H-bonds favor
Hexane Low

self-association over

solvation.

Experimental Protocol for Quantitative Solubility
Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental

approach is required. The isothermal equilibrium method is a reliable and widely adopted

technique for determining the solubility of a solid or liquid compound in a solvent. The protocol

described below is a self-validating system designed for accuracy and reproducibility.
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Causality in Method Selection

The choice of the isothermal equilibrium method is deliberate. It ensures that the system
reaches a true thermodynamic equilibrium at a specified temperature, which is the definition of
saturation solubility. By agitating an excess of the solute with the solvent for an extended
period, we overcome kinetic barriers to dissolution. Subsequent analysis of the saturated
supernatant provides a direct measure of the solubility limit. This method is superior to rapid,
non-equilibrium techniques that can yield misleading or variable results.

Step-by-Step Methodology

o Preparation of Materials:

o Accurately weigh approximately 1-2 g of 3-Hydroxy-1-methylpiperidine into several 10
mL screw-cap vials.

o Dispense a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
Ensure the amount of solute is in clear excess, resulting in a visible undissolved phase.

o Include a small magnetic stir bar in each vial.
» Equilibration:

o Place the sealed vials in a temperature-controlled shaker or on a multi-position stirring
hotplate set to the desired experimental temperature (e.g., 25 °C).

o Agitate the mixtures vigorously for a minimum of 24 hours to ensure equilibrium is
reached. A longer duration (48-72 hours) is recommended to confirm that the measured
concentration does not change over time.

o Sample Collection and Preparation:

o After equilibration, stop the agitation and allow the vials to stand undisturbed at the set
temperature for at least 2 hours to allow the excess solute to settle.

o Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a
volumetric pipette.
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o Immediately filter the sample through a 0.45 um syringe filter (ensure the filter material is
compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to
remove any microscopic undissolved particles.

e Gravimetric Analysis (for non-volatile solvents):
o Record the exact mass of the collected filtrate.

o Remove the solvent under reduced pressure or by gentle heating in a fume hood until a
constant weight of the dissolved solute is achieved.

o Calculate the solubility in g/100 mL or other desired units.
o Chromatographic Analysis (Preferred Method):

o Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration
within the calibrated range of an analytical instrument (e.g., HPLC-UV, GC-FID).

o Prepare a series of calibration standards of 3-Hydroxy-1-methylpiperidine of known
concentrations.

o Analyze the standards and the sample.

o Quantify the concentration of the solute in the saturated solution by interpolating from the
calibration curve. This method offers higher precision and is less susceptible to errors from
volatile solutes.

o Data Reporting:
o Express solubility as g/100 mL, mg/mL, or mol/L.
o Always report the temperature at which the measurement was performed.

o Perform the experiment in triplicate to ensure reproducibility and report the mean and
standard deviation.

Visual Workflow for Solubility Determination
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Caption: Isothermal Equilibrium Method Workflow.
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Critical Factors Influencing Solubility Measurements

o Temperature: Solubility is temperature-dependent. For most systems, solubility increases
with temperature, but exceptions exist. Therefore, precise temperature control during
equilibration and sampling is paramount.

e pH: As a basic amine, the solubility of 3-Hydroxy-1-methylpiperidine in aqueous or protic
organic systems can be dramatically increased by adding acid. Protonation of the nitrogen
atom forms a highly polar ammonium salt, which is significantly more soluble in polar
solvents. When working with acidic additives or impurities, this effect must be considered.

o Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the
measured solubility. Water content in organic solvents is a common impurity that can
significantly impact the solubility of a hygroscopic compound. Always use high-purity
materials for accurate measurements.

Conclusion

This guide establishes that 3-Hydroxy-1-methylpiperidine is a polar molecule with high
solubility in polar protic solvents, including full miscibility with water. Its solubility is predicted to
be moderate to high in polar aprotic solvents and limited in non-polar solvents. Due to the
scarcity of published quantitative data, this guide provides a detailed, robust, and validated
experimental protocol for researchers to determine the solubility of 3-Hydroxy-1-
methylpiperidine in any solvent system of interest. Adherence to this methodology will yield
the reliable and precise data necessary to accelerate research, optimize process development,
and ensure success in pharmaceutical and chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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